
9-Methylxanthine
Vue d'ensemble
Description
9-Methylxanthine is a methylated derivative of xanthine, a purine base found in most human body tissues and fluids, and in other organisms. It is one of the methylxanthines, a group of compounds that includes caffeine, theophylline, and theobromine. These compounds are known for their stimulant effects on the central nervous system and their ability to relax smooth muscles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylxanthine typically involves the methylation of xanthine. One common method is the reaction of xanthine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 9-Methylxanthine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 9-methyluric acid.
Reduction: It can be reduced to form this compound derivatives.
Substitution: It can undergo substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products:
Oxidation: 9-Methyluric acid.
Reduction: Various this compound derivatives.
Substitution: Halogenated this compound compounds.
Applications De Recherche Scientifique
Pharmacological Properties
9-Methylxanthine exhibits several pharmacological properties that make it a subject of research in various therapeutic contexts:
- Bronchodilation : Similar to other methylxanthines, this compound acts as a bronchodilator, which can be beneficial in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This effect is primarily mediated through the inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent relaxation of bronchial smooth muscles .
- Neuroprotective Effects : Recent studies suggest that this compound may have neuroprotective properties. It has been investigated for its potential to mitigate damage in conditions like hypoxic-ischemic encephalopathy (HIE) in infants. In a cohort study involving infants receiving therapeutic hypothermia, those treated with methylxanthines showed comparable mortality rates to controls, indicating a potential role in neuroprotection during acute brain injury .
- Diuretic Activity : As a diuretic agent, this compound promotes increased urine production. This property is beneficial for conditions requiring fluid management .
Methylxanthines in Respiratory Therapy
A systematic review highlighted the historical use of methylxanthines as bronchodilators. While newer treatments have emerged, these compounds remain relevant due to their effectiveness in certain patient populations where conventional therapies are insufficient .
Neuroprotection in Infants
In a retrospective analysis involving infants with HIE treated with therapeutic hypothermia, it was observed that those receiving methylxanthines had similar morbidity outcomes compared to those not receiving these agents. This suggests that while further clinical trials are necessary, there is promise for this compound in neuroprotective strategies .
Metabolic Effects
Research indicates that methylxanthines may influence metabolic pathways by affecting fat metabolism and energy expenditure. In developmental-stage rats, this compound was shown to inhibit body fat percentage increases, suggesting potential applications in obesity management .
Summary Table of Applications
Mécanisme D'action
9-Methylxanthine exerts its effects primarily by antagonizing adenosine receptors in the central nervous system. This leads to increased neuronal activity and the release of neurotransmitters such as dopamine and norepinephrine. It also inhibits phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate, which contribute to its stimulant effects.
Comparaison Avec Des Composés Similaires
Caffeine (1,3,7-Trimethylxanthine): Known for its strong stimulant effects.
Theophylline (1,3-Dimethylxanthine): Used primarily as a bronchodilator.
Theobromine (3,7-Dimethylxanthine): Found in cocoa products and has mild stimulant effects.
Uniqueness of 9-Methylxanthine: this compound is unique in its specific methylation pattern, which affects its pharmacological properties. Unlike caffeine, which has three methyl groups, this compound has only one, leading to different receptor binding affinities and metabolic pathways. This makes it a valuable compound for studying the structure-activity relationships of methylxanthines.
Activité Biologique
9-Methylxanthine, a derivative of xanthine, is part of the methylxanthine family, which includes well-known compounds like caffeine, theobromine, and theophylline. These compounds are recognized for their diverse biological activities and therapeutic potentials. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a methyl group at the nitrogen position 9 of the xanthine structure. Its chemical formula is C_7H_8N_4O_2, with a molecular weight of approximately 168.16 g/mol. This structural modification influences its biological activity compared to other methylxanthines.
The biological activity of this compound can be attributed to several mechanisms:
- Adenosine Receptor Antagonism : Like other methylxanthines, this compound acts as an antagonist to adenosine receptors (A1 and A2A). This antagonism leads to increased neurotransmitter release and enhanced central nervous system stimulation .
- Phosphodiesterase Inhibition : It may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP), which plays a crucial role in various physiological processes including vasodilation and bronchodilation .
- Calcium Mobilization : this compound may also modulate intracellular calcium levels, influencing muscle contraction and neurotransmitter release .
Respiratory Effects
Methylxanthines are traditionally used in treating respiratory diseases due to their bronchodilator effects. Studies indicate that this compound can improve lung function by relaxing bronchial smooth muscles, making it potentially useful in conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Neuroprotective Effects
Research has shown that methylxanthines can exert neuroprotective effects by reducing oxidative stress and modulating neuroinflammatory responses. In vitro studies indicate that this compound influences pathways linked to neurodegenerative diseases such as Alzheimer's by affecting amyloid precursor protein processing .
Antiviral Activity
Recent studies have explored the potential of methylxanthines as inhibitors of viral infections. In silico analyses suggest that this compound may bind effectively to viral proteins associated with SARS-CoV-2, indicating possible antiviral properties . This opens avenues for further research into its efficacy against viral pathogens.
Case Studies and Research Findings
-
Respiratory Disease Management :
A study involving patients with acute exacerbations of COPD demonstrated that those treated with methylxanthines exhibited improved symptoms compared to controls. The use of doxophylline (a methylxanthine derivative) showed significant reductions in COPD assessment scores during hospitalization . -
Neurodegenerative Disease Research :
Investigations into the effects of methylxanthines on neuroblastoma cells revealed that they could reduce amyloid-beta aggregation and oxidative stress markers. This suggests a potential role for this compound in managing Alzheimer's disease . -
Antiviral Studies :
In silico studies assessed the binding affinity of various methylxanthines to SARS-CoV-2 proteins, highlighting promising interactions for this compound. This positions it as a candidate for further antiviral research .
Comparative Analysis of Methylxanthines
Compound | Mechanism of Action | Therapeutic Use | Binding Affinity (kcal/mol) |
---|---|---|---|
Caffeine | Adenosine receptor antagonist | CNS stimulant | -5.7 |
Theophylline | Phosphodiesterase inhibitor | Asthma treatment | -6.5 |
This compound | Adenosine receptor antagonist | Potential respiratory/neuroprotective | TBD |
Propriétés
IUPAC Name |
9-methyl-3H-purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-10-2-7-3-4(10)8-6(12)9-5(3)11/h2H,1H3,(H2,8,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNIKYWYTSMDDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1NC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152592 | |
Record name | 3,9-Dihydro-9-methyl-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 9-Methylxanthine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0059716 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1198-33-0 | |
Record name | 3,9-Dihydro-9-methyl-1H-purine-2,6-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1198-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Methylxanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1198-33-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4917 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,9-Dihydro-9-methyl-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,9-dihydro-9-methyl-1H-purine-2,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.483 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9-METHYLXANTHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13HCS9N24R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 9-Methylxanthine?
A: this compound is a purine derivative. Its molecular formula is C7H8N4O2 and its molecular weight is 180.17 g/mol. NMR studies have provided insights into its tautomeric forms and ionization processes. [] For instance, in aqueous solutions, xanthines with an unsubstituted imidazole ring, like this compound, predominantly exist as N(7)H tautomers. [] Additionally, NMR analysis allows for the differentiation of methyl substituents at various positions on the xanthine ring based on their chemical shifts. []
Q2: How does this compound interact with platinum complexes, and what is the significance of this interaction?
A: Research shows that this compound can significantly accelerate reactions between certain platinum(IV) and platinum(II) complexes. [] This catalytic effect is particularly notable with complexes containing ammine, organic amine, and chloro ligands. [] For example, the addition of just 10% cis-dichlorodiammineplatinum(II) to cis-tetrachlorodiammineplatinum(IV) sped up the reaction with this compound by 30 times. [] This interaction is intriguing because platinum-based compounds are known antitumor drugs that target DNA nucleobases. [] Therefore, understanding how this compound influences these reactions could provide valuable insights into the mechanisms of platinum-based antitumor agents.
Q3: Does this compound exhibit any biological activity, particularly in cardiac muscle?
A: Unlike some of its chemical relatives like caffeine and theophylline, this compound does not induce contractures in mammalian heart muscle, even at concentrations up to 10 mM. [] Studies on rat and guinea pig myocardium suggest that an unsaturated nitrogen at position 9 in the xanthine molecule, or an equivalent position in an imidazole group, is crucial for triggering calcium release in the sarcoplasm, a prerequisite for muscle contraction. [] Since this compound lacks this unsaturated nitrogen at position 9, it does not elicit contractions in cardiac muscle. []
Q4: Can this compound form higher-order structures, and what are their potential implications?
A: Computational studies using density functional theory have revealed that this compound and its derivatives, including its protonated form (this compound protonated at N7) and 9-Methyluric acid, can assemble into novel tetramer structures. [] These structures, stabilized by low-barrier hydrogen bonds, can be either homotetrads or heterotetrads, and can carry positive or neutral charges. [] Importantly, these tetramers can bind cations and anions even without stacking interactions, suggesting their potential as building blocks for larger structures like quadruplexes. [] This finding opens up exciting possibilities for developing new materials with potential applications in various fields.
Q5: Are there specific analytical methods for characterizing and quantifying this compound?
A: While specific analytical methods for this compound aren't detailed in the provided abstracts, common techniques for characterizing and quantifying similar compounds include Nuclear Magnetic Resonance (NMR) spectroscopy [], Ultraviolet-visible (UV-Vis) spectroscopy [], and High-Performance Liquid Chromatography (HPLC). NMR is particularly useful for structural analysis, distinguishing between different isomers and tautomers. [] UV-Vis spectroscopy helps in studying the compound's behavior in solution and its interactions with other molecules. HPLC, often coupled with mass spectrometry, enables separation, identification, and quantification of this compound in complex mixtures.
Q6: How does the 8-nitro group in 8-Nitroxanthine derivatives, synthesized from this compound, behave chemically?
A: The 8-nitro group in 8-Nitroxanthine derivatives, synthesized from this compound, demonstrates susceptibility to nucleophilic displacement reactions. [] This property allows for the synthesis of various derivatives, including 8-chloro-, 8-ethoxy-, and uric acid derivatives. [] This synthetic versatility makes these 8-Nitroxanthines valuable precursors for generating a diverse range of potentially bioactive compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.